molecular formula C16H17FN2O2 B1317938 N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 953720-38-2

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1317938
CAS No.: 953720-38-2
M. Wt: 288.32 g/mol
InChI Key: LAGSTLLLHHOIHX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Toxicology of Acetamide Derivatives

Research has shown that acetamide and its derivatives, including formamide and dimethyl derivatives, possess significant commercial importance. The biological consequences of exposure to these chemicals have been extensively studied, revealing both qualitative and quantitative variations in biological responses among different acetamide derivatives. The environmental toxicology of these materials has also seen considerable expansion in knowledge, suggesting a complex interaction with biological systems (Kennedy, 2001).

Antituberculosis Activity of Organotin Complexes

Organotin complexes have been scrutinized for their antituberculosis activity. Studies involving organotin complexes with carboxylic acids and other derivatives have shown promising results against Mycobacterium tuberculosis. The structural diversity and the nature of the ligand environment significantly influence the antituberculosis activity of these complexes, indicating a potential area of research for similar compounds (Iqbal, Ali, & Shahzadi, 2015).

Adsorptive Elimination of Pharmaceuticals from Water

The environmental impact and removal of pharmaceuticals, such as acetaminophen, from water sources have been a significant area of research. Advanced adsorptive materials and techniques have been developed to efficiently remove these compounds from water, highlighting the environmental protection aspect of chemical research. The mechanisms of adsorption, including π-π interactions and hydrogen bonds, are crucial in understanding the effectiveness of these processes (Igwegbe et al., 2021).

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGSTLLLHHOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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